2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The piperidine ring can be prepared via the hydrogenation of pyridine derivatives.
The final step involves the coupling of the thiazole and piperidine intermediates with the pyridine-4-carbonitrile moiety. This is usually achieved through nucleophilic substitution reactions under basic conditions, using reagents such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-3-carbonitrile
- 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-5-carbonitrile
Uniqueness
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-8-13-1-4-18-15(7-13)22-9-12-2-5-20(6-3-12)16(21)14-10-23-11-19-14/h1,4,7,10-12H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVZKLQZTZVCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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